1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine
Overview
Description
1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine is a synthetic organic compound with the molecular formula C17H26N2 It is characterized by the presence of a piperidine ring substituted with a benzyl group and a 3,3-dimethylazetidin-2-yl moiety
Preparation Methods
The synthesis of 1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.
Attachment of the Azetidine Moiety: The 3,3-dimethylazetidin-2-yl group is attached through reactions involving azetidine derivatives and suitable coupling agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from this compound back to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry for drug development.
Biology: This compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, particularly in the context of neurodegenerative diseases and as a cholinesterase inhibitor.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of conditions like Alzheimer’s disease .
Comparison with Similar Compounds
1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine can be compared with other piperidine derivatives and azetidine-containing compounds:
Donepezil: A well-known cholinesterase inhibitor with a similar piperidine structure but different substituents, used in Alzheimer’s treatment.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid share the azetidine ring but differ in their functional groups and applications.
Piperidine Derivatives: Other piperidine-based compounds, such as piperidine-4-carboxylic acid, have different substituents and are used in various chemical and pharmaceutical applications
Properties
IUPAC Name |
1-benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-17(2)13-18-16(17)15-8-10-19(11-9-15)12-14-6-4-3-5-7-14/h3-7,15-16,18H,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWGXNBHOPYZDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2CCN(CC2)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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